依考钙
描述
Evocalcet is a novel calcimimetic agent used primarily for the treatment of secondary hyperparathyroidism in patients undergoing dialysis. It acts as an allosteric modulator of the calcium-sensing receptor on the membrane of parathyroid cells, thereby suppressing the secretion of parathyroid hormone .
科学研究应用
依卡塞肽具有广泛的科学研究应用:
作用机制
依卡塞肽通过充当甲状旁腺细胞上钙感受器的变构调节剂来发挥作用。 这种相互作用抑制甲状旁腺激素的释放,从而调节体内的钙水平 . 分子靶标包括钙感受器和相关的信号通路 .
生化分析
Biochemical Properties
Evocalcet acts as a calcium-sensing receptor (CaSR) agonist . It interacts with the CaSR on the parathyroid cell surface, inhibiting the secretion of parathyroid hormone (PTH) . This interaction plays a crucial role in managing the levels of PTH, calcium, and phosphorus in the blood .
Cellular Effects
Evocalcet has been shown to have significant effects on various types of cells and cellular processes. In particular, it influences the function of parathyroid cells by reducing the secretion of PTH . This can lead to a decrease in bone turnover, which is often elevated in patients with secondary hyperparathyroidism . Furthermore, evocalcet has been found to reduce serum calcium and phosphorus levels in a dose-dependent manner .
Molecular Mechanism
The molecular mechanism of evocalcet involves its binding to the CaSR on the surface of parathyroid cells . This binding inhibits the secretion of PTH, thereby helping to regulate calcium and phosphorus levels in the blood
Temporal Effects in Laboratory Settings
In a five-year prospective cohort study, evocalcet was administered to patients with secondary hyperparathyroidism undergoing hemodialysis . Over this period, the median dose of evocalcet remained stable, and serum levels of PTH, corrected calcium, phosphorus, and total alkaline phosphatase showed no significant changes . This suggests that evocalcet has a stable long-term effect on cellular function .
Dosage Effects in Animal Models
While specific studies on dosage effects of evocalcet in animal models were not found, research has shown that evocalcet can effectively manage secondary hyperparathyroidism in hemodialysis patients at low doses
Metabolic Pathways
Evocalcet is involved in the regulation of the metabolic pathway of calcium and phosphorus. By inhibiting the secretion of PTH, it helps to control the levels of these minerals in the blood
Transport and Distribution
As a calcimimetic agent, it is known to interact with the CaSR on the surface of parathyroid cells
Subcellular Localization
Given its role as a calcimimetic agent, it is likely to be localized at the cell surface where it interacts with the CaSR
准备方法
合成路线和反应条件
依卡塞肽的合成涉及多个步骤,包括关键中间体的形成及其随后的反应。 合成中的最后一步涉及在特定条件下吡咯烷衍生物与萘基化合物反应 . 高效液相色谱 (HPLC) 用于监测反应和识别与工艺相关的杂质 .
工业生产方法
依卡塞肽的工业生产遵循类似的合成路线,但规模更大。 该过程涉及严格的质量控制措施,以确保最终产品的纯度和功效。 使用先进的分析技术,例如 HPLC,确保杂质的检测和去除 .
化学反应分析
反应类型
依卡塞肽经历各种化学反应,包括:
氧化: 涉及添加氧或去除氢。
还原: 涉及添加氢或去除氧。
取代: 涉及用另一个官能团取代一个官能团.
常用试剂和条件
这些反应中常用的试剂包括高锰酸钾等氧化剂、硼氢化钠等还原剂以及各种催化剂以促进取代反应 .
主要产物
从这些反应中形成的主要产物取决于所使用的特定条件和试剂。 例如,氧化可能产生羟基化衍生物,而还原可能产生脱氢化合物 .
相似化合物的比较
类似化合物
辛那卡塞: 另一种用于治疗继发性甲状旁腺功能亢进的降钙素模拟剂.
依替巴肽: 一种具有类似应用的肽类降钙素模拟剂.
依卡塞肽的独特性
依卡塞肽与辛那卡塞相比,其安全性特征得到改善,胃肠道副作用减少 . 它还具有更有利的药代动力学特征,使其成为长期治疗的更好选择 .
属性
IUPAC Name |
2-[4-[(3S)-3-[[(1R)-1-naphthalen-1-ylethyl]amino]pyrrolidin-1-yl]phenyl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O2/c1-17(22-8-4-6-19-5-2-3-7-23(19)22)25-20-13-14-26(16-20)21-11-9-18(10-12-21)15-24(27)28/h2-12,17,20,25H,13-16H2,1H3,(H,27,28)/t17-,20+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZNUIYPHQFXBAN-XLIONFOSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC2=CC=CC=C21)NC3CCN(C3)C4=CC=C(C=C4)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC2=CC=CC=C21)N[C@H]3CCN(C3)C4=CC=C(C=C4)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101132784 | |
Record name | 4-[(3S)-3-[[(1R)-1-(1-Naphthalenyl)ethyl]amino]-1-pyrrolidinyl]benzeneacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101132784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
870964-67-3 | |
Record name | 4-[(3S)-3-[[(1R)-1-(1-Naphthalenyl)ethyl]amino]-1-pyrrolidinyl]benzeneacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=870964-67-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Evocalcet [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0870964673 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Evocalcet | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12388 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 4-[(3S)-3-[[(1R)-1-(1-Naphthalenyl)ethyl]amino]-1-pyrrolidinyl]benzeneacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101132784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | EVOCALCET | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E58MLH082P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: How does evocalcet interact with its target and what are the downstream effects?
A1: Evocalcet acts as an allosteric activator of the calcium-sensing receptor (CaSR) located on parathyroid gland cells. [, , , , ] This activation mimics the effects of calcium, leading to a decrease in parathyroid hormone (PTH) secretion. [, , ] The reduction in PTH levels subsequently helps to normalize serum calcium and phosphorus levels. [, , , , ]
Q2: Does evocalcet directly impact parathyroid gland size?
A2: Research in rat models of CKD-induced SHPT indicates that evocalcet can suppress the proliferation of parathyroid gland cells and reduce their size. [] This effect is likely mediated by the reduction in PTH secretion.
Q3: What are the implications of evocalcet's ability to increase CaSR and VDR expression in uremic rats with SHPT?
A4: Studies in uremic rats suggest that both evocalcet and cinacalcet treatment can increase the expression of CaSR and vitamin D receptor (VDR) in the parathyroid glands. [] This upregulation could contribute to better control of mineral and bone disorder markers in CKD patients with SHPT.
Q4: Is there information available on the molecular formula, weight, and spectroscopic data of evocalcet?
A4: The provided research articles focus primarily on the pharmacological and clinical aspects of evocalcet. Detailed structural information, such as molecular formula, weight, and spectroscopic data, is not included in these papers.
Q5: What is the pharmacokinetic profile of evocalcet?
A6: Evocalcet exhibits linear pharmacokinetics, meaning that plasma drug levels increase proportionally with dose. [, ] It also has a higher bioavailability compared to cinacalcet, contributing to its effectiveness at lower doses. [, , ]
Q6: How is evocalcet metabolized, and does it interact with cytochrome P450 (CYP) enzymes?
A7: Evocalcet demonstrates minimal metabolism by CYP enzymes, suggesting a lower risk of drug-drug interactions compared to cinacalcet, which is known to inhibit CYP2D6. [, , ]
Q7: Does evocalcet affect vagus nerve activity in the gastrointestinal tract?
A8: Studies in miniature pigs indicate that evocalcet has a minimal effect on vagus nerve activity in the gastrointestinal tract compared to cinacalcet. [] This difference might explain the reduced incidence of gastrointestinal side effects observed with evocalcet.
Q8: What is the evidence supporting the efficacy of evocalcet in treating SHPT?
A9: Multiple clinical trials, including Phase 2b and Phase 3 studies, have demonstrated the efficacy of evocalcet in reducing PTH, calcium, and phosphorus levels in hemodialysis patients with SHPT. [, , , , , , ]
Q9: How does the efficacy of evocalcet compare to that of cinacalcet?
A10: Head-to-head comparison studies indicate that evocalcet is non-inferior to cinacalcet in suppressing PTH levels. [, , , ] Moreover, evocalcet achieves this efficacy with a lower incidence of gastrointestinal side effects. [, , , , ]
Q10: Are there specific strategies for targeted delivery of evocalcet?
A10: The provided research primarily focuses on the oral administration of evocalcet. Targeted delivery strategies are not discussed.
Q11: What analytical methods are used to characterize and quantify evocalcet?
A11: Specific details regarding analytical methods for evocalcet quantification and characterization are not extensively discussed in the provided research papers.
Q12: What is the environmental impact of evocalcet production and disposal?
A12: The provided research papers do not address the environmental impact of evocalcet.
Q13: Are there alternative treatments for SHPT, and how do they compare to evocalcet?
A18: Treatment options for SHPT include dietary modifications, phosphate binders, vitamin D receptor activators, and parathyroidectomy. [, , , ] Evocalcet offers a valuable alternative, particularly for patients who experience side effects or have contraindications to other therapies.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。